molecular formula C7H9IN2 B577438 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole CAS No. 1345471-39-7

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Cat. No.: B577438
CAS No.: 1345471-39-7
M. Wt: 248.067
InChI Key: ZHDDOQWIKLEOBV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by iodination. One common method includes the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-substituted pyrazole. Subsequent iodination using iodine or an iodine-containing reagent completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Cyclopropylmethyl)-5-azido-1H-pyrazole.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-5-bromo-1H-pyrazole
  • 1-(Cyclopropylmethyl)-5-chloro-1H-pyrazole
  • 1-(Cyclopropylmethyl)-5-fluoro-1H-pyrazole

Uniqueness

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDOQWIKLEOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718447
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-39-7
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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